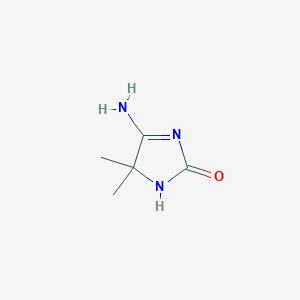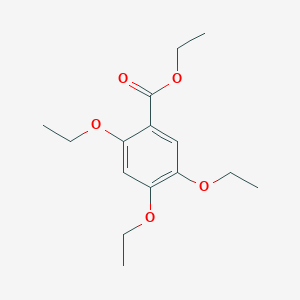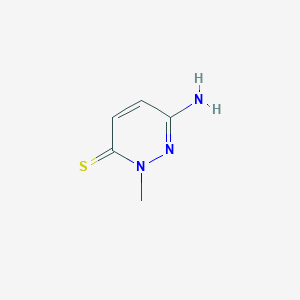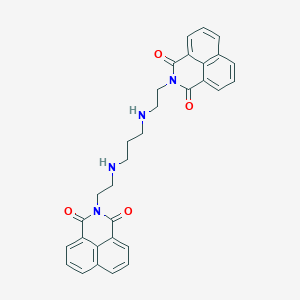
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate, also known as MEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has also been shown to induce apoptosis through the activation of caspase-3 and caspase-9. Additionally, Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis, and the inhibition of topoisomerase II activity. The compound has also been shown to exhibit antioxidant activity and to protect against oxidative stress. Additionally, Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has been shown to inhibit the expression of various genes involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has several advantages for laboratory experiments, including its ease of synthesis, stability, and solubility in various solvents. The compound is also relatively inexpensive and readily available. However, Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has some limitations, including its low bioavailability and poor pharmacokinetic properties. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not well understood.
Orientations Futures
There are several future directions for research on Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate. One potential area of research is the development of more potent and selective analogs of Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate for use in cancer therapy. Additionally, further studies are needed to understand the mechanism of action of Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate and its potential interactions with other drugs. Furthermore, studies are needed to investigate the pharmacokinetic properties of Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate and to determine its toxicity profile. Finally, studies are needed to investigate the potential use of Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate in combination with other drugs for the treatment of inflammatory diseases, cancer, and microbial infections.
Conclusion
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Although further research is needed, Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has the potential to be developed into a new class of drugs for the treatment of various diseases.
Méthodes De Synthèse
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate can be synthesized through various methods, including the condensation reaction of methyl acetoacetate and acrolein, followed by hydrogenation and cyclization. The compound can also be synthesized through the reaction of 2,5-dihydro-3-furancarboxylic acid with acrolein, followed by methylation and hydrogenation. These methods have been extensively studied, and the synthesized compound has been characterized through various analytical techniques, including NMR, IR, and MS.
Applications De Recherche Scientifique
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases. Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
180414-22-6 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-7-4-5-9(6-7)8(10)11-2/h3-4H,1,5-6H2,2H3 |
Clé InChI |
HTIVHNUULGKXMR-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC=C(C1)C=C |
SMILES canonique |
COC(=O)N1CC=C(C1)C=C |
Synonymes |
1H-Pyrrole-1-carboxylicacid,3-ethenyl-2,5-dihydro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)



![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)

![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)



![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)
